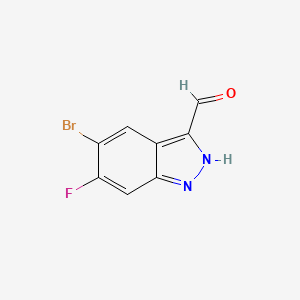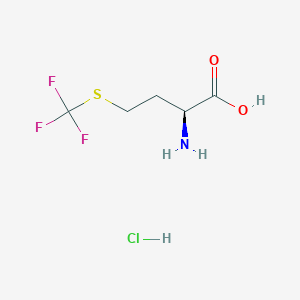
Trifluoromethionine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trifluoromethionine hydrochloride is a halogenated analogue of methionine, an essential amino acid. This compound is characterized by the substitution of three hydrogen atoms in the methionine molecule with fluorine atoms, resulting in the trifluoromethyl group. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the reaction of homocystine or cystine with metallic sodium in liquid ammonia, followed by the addition of a fluoroalkyl iodide under Birch reduction conditions . This process allows for the direct preparation of trifluoromethionine without the need for intermediate steps involving homocysteine or cysteine.
Industrial Production Methods
Industrial production of trifluoromethionine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and reaction conditions safely and efficiently. The final product is purified through various techniques, such as crystallization or chromatography, to ensure high purity and yield.
化学反应分析
Types of Reactions
Trifluoromethionine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents and conditions used.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of trifluoromethanesulfonic acid, while reduction can yield trifluoromethyl derivatives with different functional groups.
科学研究应用
Trifluoromethionine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its effects on cellular processes and as a tool for probing protein function and structure.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of trifluoromethionine hydrochloride involves its interaction with specific enzymes and molecular targets. One key target is methionine γ-lyase, an enzyme that catalyzes the conversion of methionine to α-ketobutyrate, ammonia, and methanethiol . Trifluoromethionine acts as a prodrug, being activated by methionine γ-lyase to exert its antimicrobial effects. This mechanism is particularly effective against pathogens that possess high levels of this enzyme.
相似化合物的比较
Trifluoromethionine hydrochloride can be compared with other halogenated methionine analogues, such as:
- Trifluoromethylcysteine
- Fluoroalkylhomocysteines
- Fluoroalkylcysteines
These compounds share similar structural features but differ in their specific chemical and biological properties. This compound is unique due to its high reactivity and specificity for methionine γ-lyase, making it a valuable tool in both research and therapeutic applications .
属性
分子式 |
C5H9ClF3NO2S |
|---|---|
分子量 |
239.64 g/mol |
IUPAC 名称 |
(2S)-2-amino-4-(trifluoromethylsulfanyl)butanoic acid;hydrochloride |
InChI |
InChI=1S/C5H8F3NO2S.ClH/c6-5(7,8)12-2-1-3(9)4(10)11;/h3H,1-2,9H2,(H,10,11);1H/t3-;/m0./s1 |
InChI 键 |
BFJNGZWHOIVCJA-DFWYDOINSA-N |
手性 SMILES |
C(CSC(F)(F)F)[C@@H](C(=O)O)N.Cl |
规范 SMILES |
C(CSC(F)(F)F)C(C(=O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


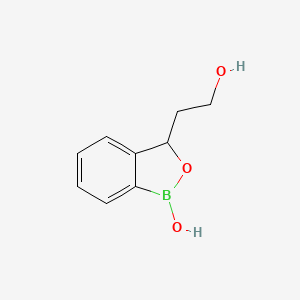
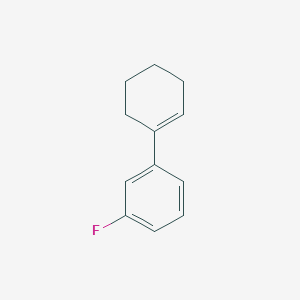
![[2-(Hydroxymethyl)oxetan-2-yl]methanol](/img/structure/B13543445.png)
![2',4'-dihydro-1'H-spiro[pyrrolidine-2,3'-quinolin]-2'-one hydrochloride](/img/structure/B13543448.png)
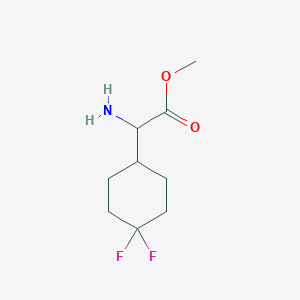
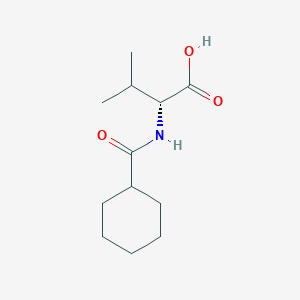
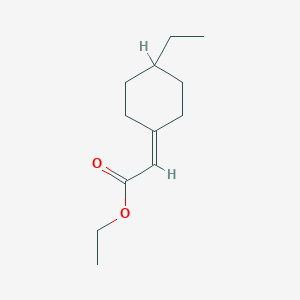

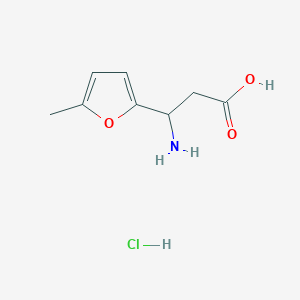
![3',5,5'-Trimethyl-[3,4'-biisoxazole]-4-carboxylic acid](/img/structure/B13543498.png)

